molecular formula C14H11N7 B1242605 Deoxyvariolin B

Deoxyvariolin B

Cat. No.: B1242605
M. Wt: 277.28 g/mol
InChI Key: JTQQDEMYPLKSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyvariolin B is a synthetic analogue of the marine natural product Variolin B, which was originally isolated from the Antarctic sponge Kirkpatrickia variolosa . This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), a family of proteins that play a critical role in regulating the cell cycle . Research indicates that this compound exhibits preferential inhibition of CDK1, CDK2, and CDK9, which leads to cell cycle perturbations—specifically a block at the G1 phase and an accumulation of cells in the G2 phase—and ultimately induces rapid, p53-independent apoptosis in various human cancer cell lines . A key research value of this compound lies in its ability to remain effective against multi-drug resistant cancer cell lines that overexpress P-glycoprotein (Pgp), suggesting it is not a substrate for this common efflux pump . Furthermore, studies have confirmed that, despite its established mechanism as a CDK inhibitor, this compound can also interact directly with DNA through intercalative binding, potentially stabilizing non-B-form DNA secondary structures . This dual action on both protein kinases and nucleic acids makes it a valuable chemical probe for investigating cell cycle dynamics, apoptosis signaling, and nucleic acid biology in preclinical research. Its properties have also inspired the development of related synthetic compounds, such as the Meriolins, for targeted kinase inhibition research . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans .

Properties

Molecular Formula

C14H11N7

Molecular Weight

277.28 g/mol

IUPAC Name

8-(2-aminopyrimidin-4-yl)-1,3,12-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-13-amine

InChI

InChI=1S/C14H11N7/c15-13-18-6-3-9(20-13)11-8-2-1-5-17-12(8)21-10(11)4-7-19-14(21)16/h1-7H,(H2,16,19)(H2,15,18,20)

InChI Key

JTQQDEMYPLKSDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N3C(=C2C4=NC(=NC=C4)N)C=CN=C3N

Synonyms

deoxyvariolin B
variolin B

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The total synthesis of deoxyvariolin B employs strategic transformations to build its tricyclic core:

Key synthetic steps ( ):

  • Tandem deoxygenation-cyclization : A triarylmethanol intermediate undergoes simultaneous deoxygenation and cyclization using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA), forming the central pyrido-pyrrolo-pyrimidine scaffold.

  • Palladium-catalyzed cross-coupling : A Suzuki-Miyaura coupling introduces substituents to complete the tetracyclic framework.

Synthetic efficiency :

Functional Group Reactivity

This compound’s structure allows targeted modifications at specific positions ( ):

Reactive sites :

  • C7 position : Susceptible to nucleophilic substitution due to electron-deficient pyrimidine ring.

  • N3' amine : Participates in hydrogen bonding with DNA and kinases.

  • Tricyclic core : Stabilizes π-π stacking during DNA intercalation.

Common reactions :

Reaction TypeConditionsOutcome
Nucleophilic substitution Alkyl halides, polar aprotic solventsIntroduction of alkyl/aryl groups at C7
Oxidation MnO₂, DCMConversion of alcohol to ketone
Cycloaddition Thermal or photochemicalFormation of fused polycyclic systems

Biochemical Interactions and Kinase Inhibition

This compound engages in specific biochemical reactions central to its antitumor activity:

DNA Intercalation ( )

  • Binding mode : Intercalates into DNA at CpG sites, inducing pseudo-Holliday junction formation.

  • Key interactions :

    • Hydrogen bonding between N3' amine and DNA phosphate backbone.

    • π-Stacking of tricyclic core with guanine-cytosine base pairs.

Structural impact :

  • Stabilizes non-B DNA conformations.

  • Disrupts DNA replication and transcription.

Kinase Inhibition ( )

This compound competitively inhibits ATP-binding pockets of cyclin-dependent kinases (CDKs):

Target KinaseIC₅₀ (nM)Biological Effect
CDK160G₂/M cell cycle arrest
CDK280S-phase blockage
CDK926Suppression of RNA polymerase II

Mechanistic insights :

  • Prevents phosphorylation of histone H1 and retinoblastoma protein.

  • Induces apoptosis independent of p53 status ( ).

Stability and Solubility Considerations

Physicochemical properties ():

  • Solubility : Poor aqueous solubility (≤0.1 mg/mL in water), requiring DMSO or ethanol for in vitro studies.

  • Stability : Degrades under prolonged UV exposure; stable at pH 4–8 for 24 hours.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Deoxyvariolin B and validating its structural purity?

  • Methodological Answer : The total synthesis of this compound involves a multi-step process, including palladium-catalyzed cross-coupling reactions and regioselective functionalization. Key steps include the preparation of the pyrido[2,3-d]pyrimidine core via cyclization and subsequent deprotection. Structural validation requires NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment. For reproducibility, detailed experimental protocols (e.g., solvent ratios, reaction temperatures) must be documented, with supplementary data provided for intermediates .

Q. How should researchers design cytotoxicity assays to evaluate this compound's bioactivity against cancer cell lines?

  • Methodological Answer : Use standardized cell lines (e.g., HCT-116, MCF-7) and include positive controls (e.g., cisplatin). Employ dose-response curves (IC₅₀ calculations) and assess viability via MTT or resazurin assays. Ensure triplicate replicates and statistical analysis (e.g., ANOVA) to minimize variability. Document cell culture conditions (medium, incubation time) to align with prior studies for comparability .

Q. What criteria are critical for ensuring the reproducibility of this compound’s pharmacological data in preclinical studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies: specify animal models (e.g., BALB/c mice), dosing regimens, and endpoints (e.g., tumor volume reduction). Include pharmacokinetic parameters (Cmax, AUC) and validate assays via blinded analysis. Raw data and statistical codes should be archived in repositories like Zenodo to facilitate replication .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies to assess bioavailability and metabolic stability. Use LC-MS to quantify plasma concentrations and compare with cytotoxicity thresholds. Investigate off-target effects via proteomic profiling (e.g., affinity chromatography) and validate hypotheses using knock-out models. Transparently report discrepancies in supplementary materials .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., halogen substitution at C7 or N3). Test against a panel of cancer cell lines and correlate activity with electronic (Hammett σ) or steric (Taft’s Es) parameters. Use molecular docking to predict binding affinities for targets like CDK8. Publish synthetic routes and crystallographic data for public validation .

Q. How should researchers address variability in this compound’s solubility and stability during formulation studies?

  • Methodological Answer : Employ co-solvency (e.g., PEG-400) or nanoemulsion techniques to enhance aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH) and UPLC-MS for degradation products. Include lyophilization protocols for long-term storage. Cross-reference stability data with pharmacopoeial standards (e.g., USP-NF) .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Methodological Answer : Use the Chou-Talalay method to calculate combination indices (CI) and determine synergism (CI < 1). Apply Bliss independence or Loewe additivity models to validate interactions. Report confidence intervals and p-values for significance. Share raw interaction data in open-access repositories .

Q. How can researchers ensure ethical compliance when publishing negative or inconclusive results from this compound studies?

  • Methodological Answer : Disclose all experimental conditions (e.g., batch variability, assay limitations) in the methods section. Use platforms like BioRxiv for preprints to solicit peer feedback. Adhere to COPE guidelines for transparent reporting and cite prior conflicting studies to contextualize findings .

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